(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Overview
Description
(4R)-limonene 1beta,2beta-epoxide is a (4R)-limonene 1,2-epoxide.
Scientific Research Applications
Enantiomer Preparation and Terpenoid Synthesis
- Enantiomerically Pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one : This compound is a chiral building block for terpenoids. It has been applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids. The synthesis of optically pure enantiomers of this compound has been achieved through a four-step process with an overall yield of 70% (Guangzhe Yu, 2005).
Thermochemical Properties
- Thermochemistry of Oxabicycloheptenes : The thermochemical properties such as enthalpy of formation, entropy, and heat capacity of oxabicycloheptenes, including derivatives of 7-oxabicyclo[4.1.0]heptane, have been calculated. These properties are essential for understanding their behavior in different chemical processes and environmental conditions (J. Bozzelli, I. Rajasekaran, J. Hur, 2006).
Glycosidase Inhibitory Activities
- Conduramine F-1 Epoxides : Compounds derived from the 7-oxabicyclo[4.1.0]heptane structure, such as conduramine F-1 epoxides, have shown significant glycosidase inhibitory activities. These findings are crucial for developing novel therapeutic agents (R. Lysek, Sylvain Favre, P. Vogel, 2007).
Synthesis and Biological Activities
- Sesquiterpenoids from Endophytic Fungus : Sesquiterpenoids derived from a compound similar to 7-oxabicyclo[4.1.0]heptane isolated from Trichoderma atroviride have shown potent inhibitory effects on NO production in stimulated cells. This research is significant for developing new anti-inflammatory or immunomodulatory drugs (C. Zheng, Pei-Xin Sun, Gui-lin Jin, L. Qin, 2011).
Antimicrobial Compounds
- Compounds from Pimpinella Species : A compound structurally related to 7-oxabicyclo[4.1.0]heptane was isolated from Pimpinella species and showed significant antimicrobial activity against Mycobacterium intracellulare. This research opens pathways for new antimicrobial agents (N. Tabanca, E. Bedir, N. Kirimer, K. Başer, Shabana I. Khan, M. Jacob, I. Khan, 2003).
Safety and Hazards
Properties
IUPAC Name |
(1R,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-KXUCPTDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@H](C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196943 | |
Record name | cis-(+)-Limonene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4680-24-4, 6909-30-4 | |
Record name | cis-(+)-Limonene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4680-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-(+)-Limonene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004680244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-limonene 1α,2α-epoxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cis-(+)-Limonene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIMONENE OXIDE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBX06MQJ5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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